(2-Cyano-3-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-cyano-3-methylphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are known for their ability to form stable covalent bonds with diols, making them useful in various applications .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One such method involves the reaction with (cyanomethylphenyl)boronic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to an oxygen atom and two carbon atoms . The boron atom is also bonded to a phenyl ring, which is a six-membered carbon ring with alternating single and double bonds .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to undergo various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They can also participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
Boronic acids are known for their unique physical and chemical properties. They can form reversible covalent bonds with 1,2- and 1,3-diols, which leads to their utility in various sensing applications . They are also hygroscopic, meaning they can absorb moisture from the air .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Boronic acids continue to be the subject of ongoing research due to their unique properties and potential applications. Future research directions may include the development of new synthesis methods, the exploration of new chemical reactions, and the design of new boronic acid-based sensors and therapeutics .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of (2-cyano-3-methylphenyl)boronic acid can be achieved through a two-step process involving the reaction of 2-cyano-3-methylphenylboronic acid with a suitable reagent to form an intermediate, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-cyano-3-methylphenylboronic acid", "Suitable reagent (e.g. methylmagnesium bromide, lithium aluminum hydride)" ], "Reaction": [ "Step 1: React 2-cyano-3-methylphenylboronic acid with the suitable reagent to form an intermediate (e.g. 2-cyano-3-methylphenylmagnesium bromide or 2-cyano-3-methylphenyllithium)", "Step 2: Hydrolyze the intermediate with an aqueous acid (e.g. hydrochloric acid) to yield (2-cyano-3-methylphenyl)boronic acid" ] } | |
CAS-Nummer |
1375110-42-1 |
Molekularformel |
C8H8BNO2 |
Molekulargewicht |
160.97 g/mol |
IUPAC-Name |
(2-cyano-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,11-12H,1H3 |
InChI-Schlüssel |
ZCQMAESOJYXBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)C)C#N)(O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.